

Spectroscopic Profile of 1-(Benzo[d]oxazol-2-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(Benzo[d]oxazol-2-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(Benzo[d]oxazol-2-yl)ethanone**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published, aggregated spectral data for this specific compound, this guide presents a detailed analysis of expected values derived from spectral data of closely related benzoxazole and ethanone derivatives. This guide also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to the characterization of such heterocyclic compounds.

Chemical Structure and Properties

- IUPAC Name: 1-(1,3-Benzoxazol-2-yl)ethanone
- Molecular Formula: C₉H₇NO₂
- Molecular Weight: 161.16 g/mol
- CAS Number: 122433-29-8[1]
- Physical Form: Solid[1]

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **1-(Benzo[d]oxazol-2-yl)ethanone** based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.80 - 7.70	m	2H	Aromatic (H-4, H-7)
~7.50 - 7.40	m	2H	Aromatic (H-5, H-6)
~2.80	s	3H	$-\text{C}(=\text{O})\text{CH}_3$

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants of the aromatic protons (H-4, H-5, H-6, and H-7) will depend on their specific electronic environments.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~188	$\text{C}=\text{O}$ (Ketone)
~158	C-2 (Oxazole ring)
~150	C-7a (Bridgehead)
~141	C-3a (Bridgehead)
~127	Aromatic CH
~126	Aromatic CH
~121	Aromatic CH
~112	Aromatic CH
~26	$-\text{CH}_3$

Note: The assignments for the aromatic carbons are approximate and may require 2D NMR techniques for definitive confirmation.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Weak	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1570	Medium-Strong	C=N stretch (Oxazole ring)
~1250	Strong	C-O-C stretch (Oxazole ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
161	High	[M] ⁺ (Molecular Ion)
146	Medium	[M - CH ₃] ⁺
118	High	[M - CH ₃ CO] ⁺
90	Medium	[C ₆ H ₄ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of organic compounds like **1-(Benzo[d]oxazol-2-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **1-(Benzo[d]oxazol-2-yl)ethanone** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

Data Acquisition:

- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0-220 ppm.

Data is processed using Fourier transformation, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector is typically used.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1-(Benzo[d]oxazol-2-yl)ethanone** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.

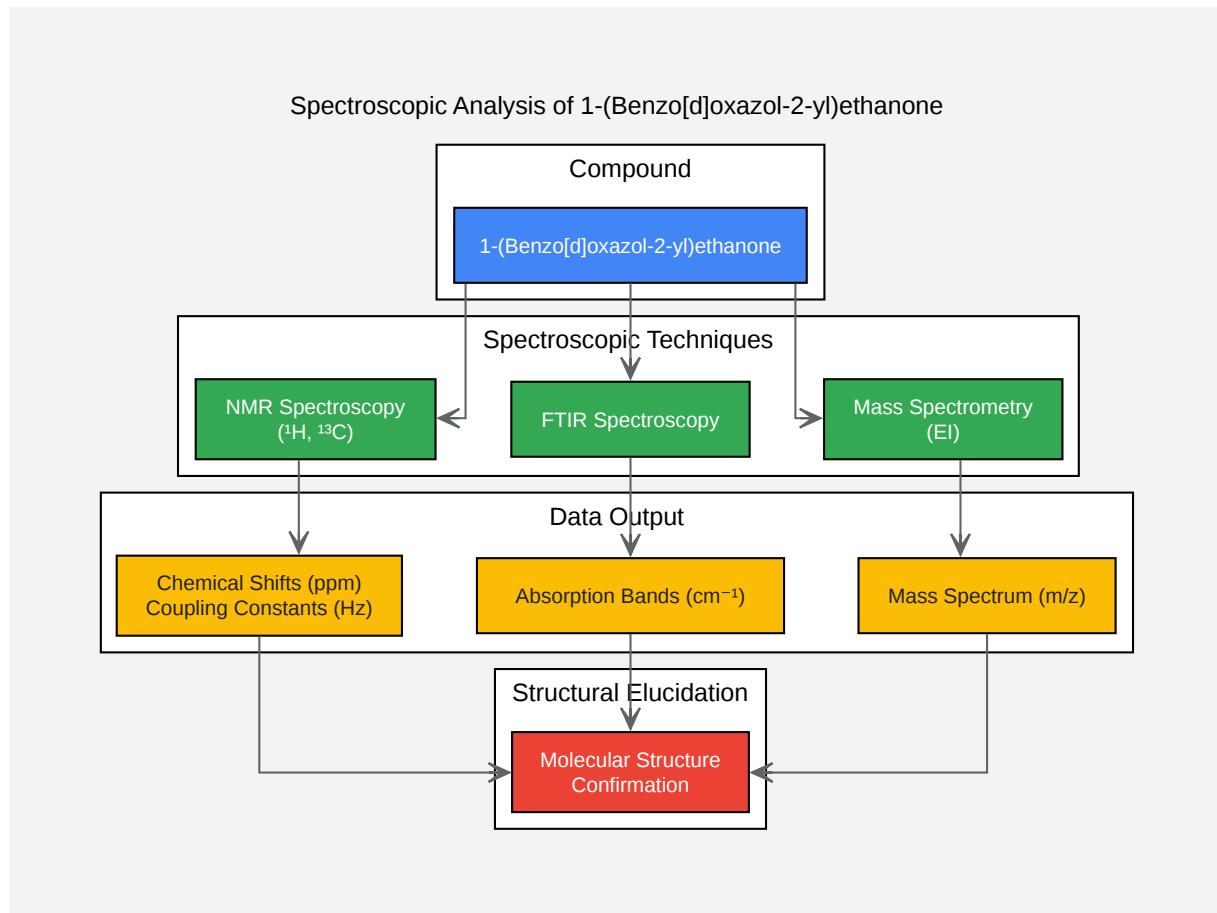
Sample Introduction:

- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the ion source, and the sample is vaporized by heating.

Data Acquisition (Electron Ionization - EI):

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Mandatory Visualization



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 1-(Benzo[d]oxazol-2-yl)ethanone | 122433-29-8 [sigmaaldrich.com]
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